1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene
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Overview
Description
1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene is an organic compound with the molecular formula C8H4Br4O It is characterized by the presence of three bromine atoms attached to a benzene ring and an additional bromine atom attached to an ethenyl group, which is connected to the benzene ring via an oxygen atom
Preparation Methods
The synthesis of 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene can be achieved through several methodsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of specific biochemical pathways. This interaction can result in the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene can be compared with other similar compounds, such as:
1,3,5-Tribromo-2-(bromomethyl)benzene: This compound has a similar structure but with a bromomethyl group instead of a bromoethenyl group.
1,3,5-Tribromo-2-ethoxybenzene: This compound has an ethoxy group instead of a bromoethenyl group.
1,3,5-Tribromo-2-(2-bromoethoxy)benzene: This compound has a bromoethoxy group instead of a bromoethenyl group.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the presence of the bromoethenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
830329-09-4 |
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Molecular Formula |
C8H4Br4O |
Molecular Weight |
435.73 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(1-bromoethenoxy)benzene |
InChI |
InChI=1S/C8H4Br4O/c1-4(9)13-8-6(11)2-5(10)3-7(8)12/h2-3H,1H2 |
InChI Key |
IGUYRJXHYOPTAI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(OC1=C(C=C(C=C1Br)Br)Br)Br |
Origin of Product |
United States |
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